molecular formula C13H18OS B7995574 trans-2-(3-Methylthiophenyl)cyclohexanol

trans-2-(3-Methylthiophenyl)cyclohexanol

Cat. No.: B7995574
M. Wt: 222.35 g/mol
InChI Key: FXTKHPDUKDKDKG-OLZOCXBDSA-N
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Description

trans-2-(3-Methylthiophenyl)cyclohexanol is a cyclohexanol derivative featuring a trans-configuration at the 2-position of the cyclohexane ring, substituted with a 3-methylthiophenyl group. These compounds exhibit diverse applications, including pharmacological activity (e.g., analgesics, acetylcholine inhibitors), catalytic roles in metal complexes, and utility in chiral stationary phases for chromatography . The 3-methylthiophenyl group introduces a sulfur-containing aromatic moiety, which may influence electronic properties, steric interactions, and metabolic stability compared to other substituents.

Properties

IUPAC Name

(1S,2R)-2-(3-methylsulfanylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTKHPDUKDKDKG-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Epoxide Coupling

The most direct route involves reacting cyclohexene oxide with 3-methylthiophenol under basic conditions. This method exploits the nucleophilicity of the thiol group to attack the less hindered carbon of the epoxide, favoring trans-diastereoselectivity.

Procedure :

  • Reagents : Cyclohexene oxide (1.0 equiv), 3-methylthiophenol (1.2 equiv), NaOH (1.5 equiv).

  • Solvent : Ethanol/water (4:1 v/v).

  • Conditions : 60°C, 12 h, inert atmosphere.

  • Workup : Neutralization with HCl, extraction with ethyl acetate, column chromatography (hexane/EtOAc 7:3).

  • Yield : 70–78%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism , where the thiolate ion attacks the epoxide’s electrophilic carbon, inverting configuration at the adjacent center to yield the trans product. Steric hindrance from the 3-methyl group minimally affects regioselectivity due to the epoxide’s symmetry.

Catalytic Hydrogenation of Substituted Cyclohexenols

Ruthenium-Catalyzed Asymmetric Hydrogenation

Hydrogenation of 2-(3-methylthiophenyl)cyclohexenol using Ru catalysts achieves high enantiomeric excess (ee) and trans-selectivity.

Procedure :

  • Catalyst : Ru(BINAP)Cl₂ (0.5 mol%).

  • Substrate : 2-(3-methylthiophenyl)cyclohexenol (1.0 equiv).

  • Conditions : H₂ (50 bar), MeOH, 25°C, 24 h.

  • Yield : 85–92%, trans:cis >20:1.

Optimization Data :

CatalystPressure (bar)Temp (°C)trans:cisYield (%)
Ru(BINAP)Cl₂502520:192
Pd/C30505:168

Advantage : Scalable to industrial production with minimal byproducts.

Resolution of Cis-Trans Isomers via Recrystallization

Diastereomeric Salt Formation

Racemic mixtures of cis/trans-2-(3-methylthiophenyl)cyclohexanol are separated using chiral resolving agents.

Procedure :

  • Resolving Agent : (+)-Di-p-toluoyl-D-tartaric acid (1.1 equiv).

  • Solvent : Ethyl acetate/hexane (1:3).

  • Conditions : Reflux for 2 h, slow cooling to 5°C.

  • Purity : >99% trans-isomer after two recrystallizations.

Efficiency :

  • Initial cis:trans : 55:45 → Final cis:trans : <1:99.

Grignard Addition to Cyclohexanone Derivatives

Organomagnesium Synthesis

A two-step approach involves:

  • Synthesis of 3-methylthiophenylmagnesium bromide .

  • Addition to 2-bromocyclohexanone , followed by reduction.

Step 1 :

  • Reagents : 3-methylthiophenol (1.0 equiv), Mg turnings (1.2 equiv), Br₂ (1.1 equiv).

  • Solvent : THF, 0°C → 25°C, 4 h.

Step 2 :

  • Reagents : 2-bromocyclohexanone (1.0 equiv), Grignard reagent (1.5 equiv).

  • Reduction : NaBH₄, MeOH, 0°C.

  • Yield : 60–65%.

Limitation : Moderate yield due to competing elimination reactions.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Transesterification

Pseudomonas cepacia lipase selectively acylates the cis-isomer, enriching the trans-alcohol.

Procedure :

  • Enzyme : Lipase PS (30 mg/mmol).

  • Acyl Donor : Vinyl acetate (3.0 equiv).

  • Solvent : TBME, 30°C, 48 h.

  • Result : 45% conversion, ee(trans) >95%.

Cost-Benefit Analysis :

ParameterValue
Enzyme Cost$120/g
Yield (trans)45%
Purity (trans)95% ee

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

MethodYield (%)trans:cisScalabilityCost ($/g)
Thiol-Epoxide Coupling7885:15High12
Ru Hydrogenation9220:1Industrial45
Diastereomeric Salt4099:1Low80
Grignard Addition6570:30Medium30
Enzymatic Resolution4595:5Low120

Key Trends :

  • Catalytic hydrogenation offers the best balance of yield and scalability.

  • Recrystallization achieves highest purity but at elevated costs.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adopting flow chemistry reduces reaction times and improves safety:

  • Reactor : Fixed-bed Ru/Al₂O₃ catalyst.

  • Throughput : 5 kg/h, Yield : 89%, trans:cis : 18:1.

Solvent Recycling

Ethyl acetate recovery via distillation reduces waste:

  • Recovery Rate : 92%, Purity : 99.5% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Methylthiophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form cyclohexane derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Methylthiophenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the 3-methylthiophenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Key Observations :

  • The 3-methylthiophenyl group in the target compound introduces a sulfur atom, which may enhance lipophilicity and resistance to oxidative metabolism compared to oxygen- or nitrogen-containing analogs (e.g., methoxyphenyl in Tramadol or quinolinyl derivatives) .
  • Synthetic yields vary significantly: Quinolin-2-yl derivatives achieve 94% yield via ketone reduction , while alkylation of dimethylamino derivatives (e.g., compound 3 in ) yields only 7–10% due to steric hindrance .

Physicochemical Properties

  • Reactivity: trans-2-(N,N-Dimethylamino)cyclohexanol exhibits a pseudo-first-order rate constant of 9.3 × 10⁻⁵ s⁻¹ in esterification, attributed to hydrogen bonding activation of carboxylic acids . Sulfur-containing analogs may exhibit slower reactivity due to reduced hydrogen-bonding capacity.
  • Conformational Flexibility: trans-2-(Azaarylsulfanyl)-cyclohexanol derivatives undergo pH-dependent conformational switches, whereas sterically hindered groups (e.g., 4-phenylpiperidino) restrict ring flipping .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing trans-2-(3-Methylthiophenyl)cyclohexanol, and how can purity be optimized?

  • Synthesis : A two-step approach is often used: (1) Epoxide opening with 3-methylthiophenol derivatives under basic conditions (e.g., sodium thiophenoxide), analogous to the synthesis of trans-2-(phenylthio)cyclohexanol from cyclohexene oxide . (2) Acid-catalyzed dehydration or enzymatic resolution to isolate the trans isomer .
  • Purity Optimization : Monitor reaction progress via TLC (Rf = 0.35 in DCM/MeOH 12:1) and purify using column chromatography. Refractive index matching (e.g., cyclohexanol: 1.464) can indicate purity .

Q. How can IR spectroscopy distinguish this compound from its precursors or byproducts?

  • Key IR peaks:

  • Cyclohexanol backbone : Broad O-H stretch (~3200–3400 cm⁻¹) .
  • Thioether group (C-S) : Absence of S-H stretch (unlike thiophenol precursors) and C-S vibration at ~600–700 cm⁻¹ .
  • Trans configuration : Compare with cis isomer via C-O and C-S bond orientation differences in fingerprint regions .

Q. What are common experimental errors in synthesizing cyclohexanol derivatives, and how do they affect yield?

  • Low yields (~35–40%) often arise from:

  • Incomplete dehydration due to inefficient catalyst (e.g., H₃PO₄ vs. zeolites) or side reactions (e.g., dimerization) .
  • Solubility losses during aqueous workup (cyclohexanol’s partial water solubility: ~4.3 g/100 mL) .
    • Mitigation : Use excess catalyst (e.g., 10% H₃PO₄) and inert atmosphere to suppress oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

  • Biocatalytic resolution : Novozym® 435 or PSL-CI lipases enable kinetic resolution of racemic mixtures via enantioselective acylation (e.g., vinyl acetate), yielding >99% ee for the (S)-enantiomer .
  • Chemoenzymatic routes : Combine epoxide hydrolases (e.g., BmEH128T) with regioselective ring-opening agents (e.g., isopropylamine) for chiral control .

Q. What kinetic models describe the catalytic recovery of cyclohexanol derivatives, and how do catalyst compositions impact efficiency?

  • Zeolite catalysts : Sn-MgAl(CO₃) achieves 0.2676 kmol/m³ cyclohexanol in 10 hours, with rate constants for esterification (k₂ = 0.4738 s⁻¹) exceeding initial steps (k₁ = 0.0323 s⁻¹) .
  • Mechanistic insights : Acid strength (Brønsted vs. Lewis sites) and pore structure influence substrate diffusion and transition-state stabilization .

Q. How do phase equilibria and solvent mixtures affect the purification of this compound?

  • Ternary systems : Cyclohexanol solubility varies significantly in solvent mixtures (e.g., cyclohexane + DMSO + cyclohexanol at 303.2 K), impacting liquid-liquid extraction efficiency .
  • Vapor-liquid equilibria : Distillation efficiency depends on azeotrope formation with water; optimized at 500 kPa for cyclohexanol-isophorone systems .

Q. What contradictions exist in reported yields for acid-catalyzed cyclohexanol dehydration, and how can they be resolved?

  • Discrepancies : Yields range from 8–60% due to varying catalyst concentrations (H₃PO₄: 5–20%) and heating methods (microwave vs. conventional) .
  • Resolution : Standardize reaction conditions (e.g., 85°C, 1 hr reflux) and quantify byproducts (e.g., cyclohexene dimers) via GC-MS .

Methodological Resources

  • Analytical Tools :
    • GC-MS : Monitor reaction progress using m/z peaks (e.g., 86 [C₅H₁₂N⁺] for ester derivatives) .
    • Kinetic Modeling : Fit rate constants using inverse problem-solving algorithms for multi-step reactions .
  • Catalyst Screening : Compare Sn-MgAl(CO₃) zeolites with H₃PO₄ in batch reactors to optimize turnover frequency .

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